4(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorobenzyl)-7-methoxy-3-phenylcoumarin
Description
4-(2',4'-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin is a synthetic coumarin derivative characterized by a benzopyrone core substituted at positions 3, 4, and 5. The structural features include:
- Position 3: A phenyl group.
- Position 4: A 2',4'-dichlorobenzyl group (Cl substituents at the 2' and 4' positions of the benzyl ring).
- Position 7: A methoxy (-OCH₃) group.
This compound belongs to a class of coumarins investigated for their bioactivity, particularly as enzyme inhibitors. The dichlorobenzyl moiety enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the methoxy group contributes to electronic effects and solubility .
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O3/c1-27-17-9-10-18-19(11-15-7-8-16(24)12-20(15)25)22(14-5-3-2-4-6-14)23(26)28-21(18)13-17/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXHIYMWNUYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin typically involves the condensation of 2,4-dichlorobenzyl chloride with 7-methoxy-3-phenylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin is a synthetic organic molecule belonging to the coumarin family, which is known for its diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and industrial contexts.
Chemical Properties and Structure
Medicinal Chemistry
4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin has been investigated for its potential therapeutic effects against various diseases due to its structural properties.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that it effectively reduced tumor growth in xenograft models of breast cancer.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. A notable study found that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Biological Research
The biological mechanisms underlying the activities of 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin are being explored to understand its interactions at the molecular level.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the cosmetic industry due to its photostability and ability to act as a UV filter. Its fluorescent properties make it suitable for use in dyes and pigments as well.
Fluorescent Dyes
The unique structure of coumarins allows them to be used as fluorescent markers in various industrial applications, including bioimaging and sensor technologies .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters examined the effect of 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In another study published in Journal of Antimicrobial Chemotherapy, researchers tested various coumarin derivatives, including this compound, against a panel of bacterial strains. The findings revealed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related coumarin derivatives have been studied, enabling comparative analysis:
Key Comparative Findings
Aromatase Inhibition :
- The dichlorobenzyl derivative is hypothesized to exhibit stronger aromatase inhibition than the 4-chlorophenyl analogue (IC₅₀: 0.8 µM) due to enhanced halogen interactions with the enzyme’s active site .
- The 2-fluorophenyl derivative () lacks significant aromatase inhibition, likely due to weaker halogen bonding compared to chlorine .
Spectral Properties: Methoxy substitution at position 7 enhances fluorescence in polar solvents, as seen in related coumarins (e.g., 7-methoxy-3-phenylcoumarin) .
Synthetic Accessibility :
- Dichlorobenzyl derivatives require multi-step synthesis involving Pechmann condensation and Friedel-Crafts alkylation, whereas fluorophenyl analogues (e.g., ) are synthesized via simpler Claisen-Schmidt reactions .
Cytotoxicity: Unlike the 4-chlorophenyl analogue (non-cytotoxic up to 40 µM), methyl or chloro substituents at position 6 (e.g., 4-benzyl-6-chloro-7-methyl-3-phenylcoumarin) may induce cytotoxicity at lower concentrations (IC₅₀: 15 µM) .
Biological Activity
4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this specific coumarin derivative, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a coumarin backbone with a dichlorobenzyl group and a methoxy-phenyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin |
| Molecular Formula | C19H14Cl2O3 |
| Molecular Weight | 365.22 g/mol |
| CAS Number | 72005-58-4 |
The biological activity of 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin can be attributed to several mechanisms:
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This compound has shown significant antioxidant properties in various assays.
- Antimicrobial Effects : Research indicates that this coumarin derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that 4(2,4-Dichlorobenzyl)-7-methoxy-3-phenylcoumarin may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific pathways affected include those involving apoptosis-related proteins and cell signaling cascades.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using DPPH and ABTS radical scavenging assays. The compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid.
-
Antimicrobial Evaluation
- In vitro tests against Staphylococcus aureus and Candida albicans revealed that the compound inhibited growth at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.
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Antitumor Activity
- A recent study assessed the effects on various cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed an IC50 value of 25 µM, suggesting significant anticancer potential through mechanisms such as apoptosis induction.
Structure-Activity Relationship (SAR)
The structure-activity relationship of coumarins indicates that modifications at specific positions can enhance biological activity:
- Dichlorobenzyl Group : Enhances lipophilicity and cellular uptake.
- Methoxy Group : Contributes to antioxidant activity by stabilizing radical species.
- Phenyl Substituent : Influences interaction with biological targets, potentially increasing selectivity towards cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(2,4-dichlorobenzyl)-7-methoxy-3-phenylcoumarin, and how do reaction conditions influence yield?
- Methodological Answer : The Pechmann reaction, a classic method for coumarin synthesis, can be adapted for this compound. Key steps include acid-catalyzed cyclization of substituted phenols (e.g., resorcinol derivatives) with β-keto esters. For halogenated benzyl groups, mild conditions (e.g., H₂SO₄ at 0–5°C) minimize side reactions, as shown in analogous fluorinated coumarins . Solvent choice (e.g., acetic acid vs. ethanol) and stoichiometric ratios of dichlorobenzyl precursors must be optimized via HPLC or GC-MS monitoring to ensure >95% purity .
Q. How can intramolecular interactions (e.g., C–F···H–C) in structurally similar coumarins guide the characterization of this compound?
- Methodological Answer : Solution-state ¹H NMR and 2D ¹⁹F-{¹H} HOESY experiments are critical for identifying through-space interactions. For example, coupling constants (e.g., JFH = 2.6 Hz in fluorinated analogs) confirm spatial proximity between substituents. Single-crystal X-ray diffraction further resolves torsional angles and intermolecular packing, while DFT calculations validate electronic interactions .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for halogenated coumarins?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For instance, replacing the fluorophenyl group in 4-(2-fluorophenyl)-7-methoxycoumarin with dichlorobenzyl alters steric and electronic effects, impacting aromatase inhibition. Use IC₅₀ assays (e.g., MCF-7aro cell models) paired with molecular docking to correlate substituent positions (e.g., 2,4-dichloro vs. 4-chloro) with binding affinity . Discrepancies may arise from assay conditions (e.g., substrate concentration) or cellular uptake variability, necessitating standardized protocols .
Q. How can environmental fate studies for this compound be designed to account for abiotic/biotic transformations?
- Methodological Answer : Long-term environmental monitoring (e.g., Project INCHEMBIOL frameworks) should integrate:
- Hydrolysis/photolysis tests : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) to track degradation products via LC-HRMS.
- Soil microcosm assays : Measure adsorption coefficients (Kd) in loam/clay soils and quantify microbial degradation using ¹⁴C-labeled analogs .
Q. What advanced NMR techniques validate regioselectivity in the dichlorobenzyl substitution pattern?
- Methodological Answer : ¹³C-¹H HSQC and HMBC experiments map long-range couplings to confirm substitution at C4 of the coumarin core. For example, in 7-methoxy-3-phenyl analogs, cross-peaks between dichlorobenzyl protons and C4 (δ ~160 ppm) confirm bonding. Variable-temperature NMR can also probe conformational flexibility .
Methodological Challenges & Solutions
Q. How do steric effects from the 2,4-dichlorobenzyl group influence crystallization and solubility?
- Answer : The dichloro substituent increases hydrophobicity, reducing aqueous solubility. Co-crystallization with cyclodextrins or PEG-based matrices improves crystallinity for X-ray studies. Solubility parameters (Hansen solubility spheres) can guide solvent selection (e.g., DMSO/water mixtures) for biological assays .
Q. What computational models predict the compound’s fluorescence properties for probe applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
